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Compound of Interest

Compound Name: 2,6-Dimethoxytoluene

Cat. No.: B1360059

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxytoluene, a substituted aromatic ether, is a versatile building block in organic
synthesis, finding significant application in the development of pharmaceuticals and other fine
chemicals. Its unique electronic and steric properties, conferred by the two ortho-methoxy
groups and the methyl substituent, dictate a distinct reactivity profile. This guide provides a
comprehensive overview of the key chemical transformations of 2,6-dimethoxytoluene,
including detailed experimental protocols, quantitative data, and visual representations of
reaction pathways and workflows to support its application in research and development.

Physicochemical and Spectroscopic Data

A foundational understanding of the physical and spectroscopic properties of 2,6-
dimethoxytoluene is essential for its effective use and characterization.
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Property Value Reference
Molecular Formula CoH1202 [PubChem CID: 79755]
Molecular Weight 152.19 g/mol [PubChem CID: 79755]
White to off-white crystalline
Appearance .
solid
Melting Point 38-41 °C
Boiling Point 210-212 °C
Soluble in common organic
- solvents like ethanol, ether,
Solubility ]
and chloroform. Insoluble in
water.
CAS Number 5673-07-4 [PubChem CID: 79755]

Spectroscopic Data Summary:

Spectroscopy

Key Peaks/Shifts

1H NMR (CDCls)

5 ~6.9-7.2 (M, 3H, Ar-H), 3.8 (s, 6H, 2 x -OCHs),
2.1 (s, 3H, -CHs)

13C NMR (CDCls)

5 ~158 (C-0), 128-130 (Ar-C), 105-110 (Ar-C),
55-56 (-OCHs), ~10-12 (-CHs)

IR (KBr, cm™1)

~2950 (C-H, alkyl), ~1600, 1470 (C=C,
aromatic), ~1250, 1100 (C-0O, ether)

Mass Spectrum (m/z)

152 (M+), 137, 121, 109

Core Reactivity Profile

The reactivity of 2,6-dimethoxytoluene is predominantly governed by the strong electron-

donating and ortho-, para- directing effects of the two methoxy groups. This high electron

density makes the aromatic ring highly susceptible to electrophilic aromatic substitution. The

methyl group also contributes to this activation, albeit to a lesser extent.
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Electrophilic Aromatic Substitution

Electrophilic attack is the most characteristic reaction of 2,6-dimethoxytoluene. The positions
para to the methoxy groups (positions 4 and the methyl-bearing carbon) are activated.
However, the position between the two methoxy groups (position 3 and 5) is also highly
activated and sterically accessible for many electrophiles.

Nitration of 2,6-dimethoxytoluene proceeds readily to introduce a nitro group onto the
aromatic ring. The primary product is typically 2,6-dimethoxy-3-nitrotoluene, with substitution
occurring at the position between a methoxy and the methyl group.

Quantitative Data: Nitration of Substituted Toluene Derivatives
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Experimental Protocol: Synthesis of 2,6-dimethoxy-3-nitrotoluene

o Materials: 2,6-dimethoxytoluene, concentrated nitric acid (65-70%), concentrated sulfuric
acid (98%), diethyl ether, 10% sodium bicarbonate solution, anhydrous sodium sulfate.

e Procedure:
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o In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath,
slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid
(typically in a 1:1 molar ratio relative to the substrate).

o To this stirred, cold acid mixture, add 2,6-dimethoxytoluene dropwise, ensuring the
temperature remains below 10 °C.

o After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2
hours.

o Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl
ether.

o Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure to yield the crude product.

o The product can be further purified by recrystallization from a suitable solvent like ethanol.

Reagent Generation

Electrophilic Attack

NO2*
(Nitronium ion) 2+
2,6-Dimethoxytoluene Sigma Complex
(Arenium ion)
_____ B e

2,6-Dimethoxy-3-nitrotoluene

Deprotonation
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Caption: Mechanism of Nitration of 2,6-Dimethoxytoluene.

2,6-Dimethoxytoluene undergoes halogenation with reagents like N-bromosuccinimide (NBS)
or N-chlorosuccinimide (NCS). The substitution is expected to occur at the electron-rich
positions of the ring.

Quantitative Data: Halogenation of Activated Arenes

Halogena Catalyst/

. L . Referenc
Substrate ting Condition Solvent Product Yield (%)
Agent S
2,5-
1,4- Dibromo-
Dimethoxy NBS - CH2Cl2 1,4- 86.5 [4]
benzene dimethoxyb
enzene
Monochlori
Acridinium
NCS - - nated - [5]
Precursor
product
Aromatic Halogenat
NCS/NBS/  NHsNO:s or o
Compound Acetonitrile  ed - [6]
NIS FeCls i
s aromatics

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

o Materials: 2,6-dimethoxytoluene, N-bromosuccinimide (NBS), carbon tetrachloride (or
another suitable solvent like acetonitrile), radical initiator (e.g., AIBN or benzoyl peroxide) for
side-chain bromination, or an acid catalyst for ring bromination.

e Procedure for Aromatic Bromination:

o Dissolve 2,6-dimethoxytoluene in a suitable solvent like acetic acid or acetonitrile in a
round-bottom flask.

o Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution.
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o Stir the reaction mixture at room temperature or with gentle heating. The reaction can be
monitored by TLC.

o Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent.

o Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine,
followed by water and brine.

o Dry the organic layer and concentrate under reduced pressure. Purify the product by
column chromatography or recrystallization.
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Caption: Experimental workflow for the bromination of 2,6-dimethoxytoluene.
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The highly activated ring of 2,6-dimethoxytoluene is expected to undergo Friedel-Crafts
acylation under mild conditions. The position of acylation will be influenced by both electronic
and steric factors.

Quantitative Data: Friedel-Crafts Acylation of Aromatic Compounds
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Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

o Materials: 2,6-dimethoxytoluene, acetyl chloride, anhydrous aluminum chloride (AICIs),
anhydrous dichloromethane (DCM).

e Procedure:

o To a stirred suspension of anhydrous AICIs in dry DCM at 0 °C under an inert atmosphere,
add acetyl chloride dropwise.

o After stirring for a short period, add a solution of 2,6-dimethoxytoluene in dry DCM
dropwise, maintaining the temperature at 0 °C.

o Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC).
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Carefully quench the reaction by pouring it into a mixture of ice and concentrated

[e]

hydrochloric acid.

[e]

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

o

[¢]

Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which

can be purified by column chromatography.

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic
rings. 2,6-Dimethoxytoluene is an excellent candidate for this reaction.

Quantitative Data: Vilsmeier-Haack Formylation

Substrate Reagents Solvent Product Yield (%) Reference
Electron-rich
POCIs, DMF - Aryl aldehyde - 9]
arene
Aromatic Vilsmeier ) Acid
) Dioxane ] 82-91 [10]
acids Reagent chlorides

Experimental Protocol: Vilsmeier-Haack Formylation

o Materials: 2,6-dimethoxytoluene, phosphorus oxychloride (POCIs), N,N-dimethylformamide
(DMF), sodium acetate, diethyl ether.

e Procedure:

o In a flask cooled in an ice bath, add POCIs to DMF dropwise with stirring to form the

Vilsmeier reagent.

o To this reagent, add 2,6-dimethoxytoluene, and stir the mixture at room temperature or

with gentle heating.
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[e]

o

Extract the product with diethyl ether.

[¢]

concentrate.

[¢]

Vilsmeier Reagent Formation

POCls

After the reaction is complete, pour the mixture into a solution of sodium acetate in water.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

Purify the resulting aldehyde by column chromatography or distillation.

Formylation

e IS (ReErat + Vilsmeier Reagent Hydrolysis
3 . . .
[CICH=N(Me)z]* 2,6-Dimethoxytoluene Iminium Salt Intermediate Formylated Product
DMF
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.youtube.com/watch?v=DQuDifKSGUY
https://www.researchgate.net/publication/332263620_Friedel-Crafts_Acylation
https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
https://file.scirp.org/Html/1-1020218_39027.htm
https://file.scirp.org/Html/1-1020218_39027.htm
https://www.benchchem.com/product/b1360059#2-6-dimethoxytoluene-chemical-reactivity-profile
https://www.benchchem.com/product/b1360059#2-6-dimethoxytoluene-chemical-reactivity-profile
https://www.benchchem.com/product/b1360059#2-6-dimethoxytoluene-chemical-reactivity-profile
https://www.benchchem.com/product/b1360059#2-6-dimethoxytoluene-chemical-reactivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1360059?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

